(S)-Methyl 5,5-Dimethyl-1,4,7-oxathiazonane-6-carboxylate 4,4-Dioxide
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Overview
Description
(S)-Methyl 5,5-Dimethyl-1,4,7-oxathiazonane-6-carboxylate 4,4-Dioxide is a complex organic compound characterized by its unique structure, which includes an oxathiazonane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 5,5-Dimethyl-1,4,7-oxathiazonane-6-carboxylate 4,4-Dioxide typically involves multiple steps, starting with the preparation of the oxathiazonane ring. This can be achieved through a series of reactions involving the appropriate starting materials, such as dimethylamine and sulfur-containing reagents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography, is essential to isolate the final product from any impurities.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 5,5-Dimethyl-1,4,7-oxathiazonane-6-carboxylate 4,4-Dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the molecule.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-Methyl 5,5-Dimethyl-1,4,7-oxathiazonane-6-carboxylate 4,4-Dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which (S)-Methyl 5,5-Dimethyl-1,4,7-oxathiazonane-6-carboxylate 4,4-Dioxide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Sulfur-containing heterocycles: Compounds like thiazoles and thiophenes share structural similarities.
Oxathiazonanes: Other oxathiazonane derivatives with different substituents.
Uniqueness
(S)-Methyl 5,5-Dimethyl-1,4,7-oxathiazonane-6-carboxylate 4,4-Dioxide is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H19NO5S |
---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
methyl (6S)-5,5-dimethyl-4,4-dioxo-1,4,7-oxathiazonane-6-carboxylate |
InChI |
InChI=1S/C10H19NO5S/c1-10(2)8(9(12)15-3)11-4-5-16-6-7-17(10,13)14/h8,11H,4-7H2,1-3H3/t8-/m0/s1 |
InChI Key |
PZQSWGMEIFHKIK-QMMMGPOBSA-N |
Isomeric SMILES |
CC1([C@@H](NCCOCCS1(=O)=O)C(=O)OC)C |
Canonical SMILES |
CC1(C(NCCOCCS1(=O)=O)C(=O)OC)C |
Origin of Product |
United States |
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